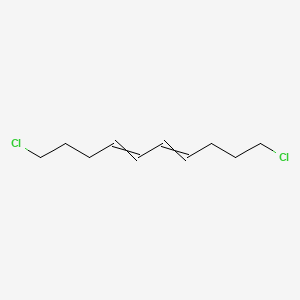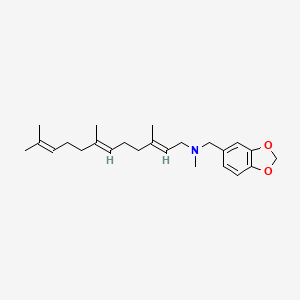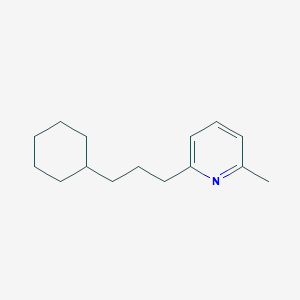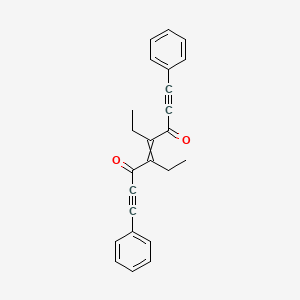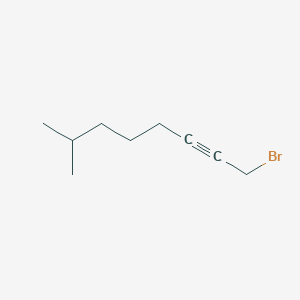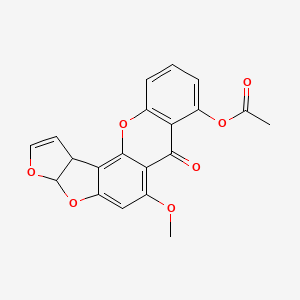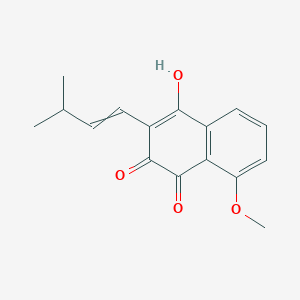
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a naphthalene ring system with hydroxy, methoxy, and prenyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Prenylation: The prenyl group can be added using a prenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The naphthoquinone core can be reduced to a dihydroxy naphthalene using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroxy naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar prenyl group but differs in the core structure.
Flavonoids: These compounds also contain hydroxy and methoxy groups but have different core structures.
Uniqueness
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione is unique due to its specific combination of functional groups and the naphthoquinone core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
58785-61-8 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
4-hydroxy-8-methoxy-3-(3-methylbut-1-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)7-8-11-14(17)10-5-4-6-12(20-3)13(10)16(19)15(11)18/h4-9,17H,1-3H3 |
InChI 键 |
HOIKLCRURBESFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CC1=C(C2=C(C(=CC=C2)OC)C(=O)C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
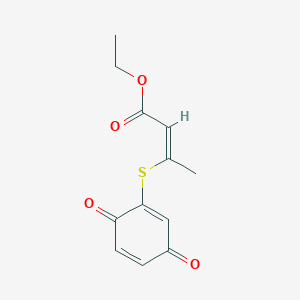
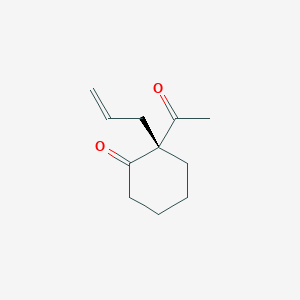
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
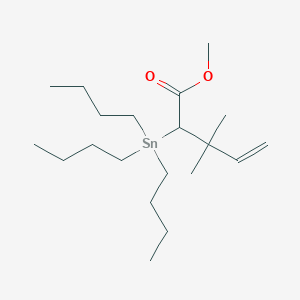
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
